![molecular formula C21H18N4O4 B2364951 10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879758-10-8](/img/structure/B2364951.png)
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a type of heterocyclic compound . It belongs to a class of compounds that includes pyrimido[4,5-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrimido[4,5-b]quinoline . These compounds are synthesized from starting materials like 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione .
Synthesis Analysis
The synthesis of these types of compounds involves a one-pot three-component condensation process . The starting materials include 4-chloro aniline, aromatic aldehyde, and barbituric acid . The process uses low transition temperature mixtures as new generation and sustainable solvents . This method is efficient and green, with simple methodology, easy workup procedures, and no chromatographic purification required .Molecular Structure Analysis
The structures of these synthesized compounds were elucidated by elemental analysis, IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The synthesis of these compounds involves the electrophilic activation of the carbonyl group of the aromatic aldehyde due to the hydrogen bonding nature of low transition temperature mixtures .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The quinoline derivatives, including structures similar to 10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, have been explored for their effectiveness in inhibiting corrosion. Specifically, 5-arylpyrimido-[4,5-b]quinoline-diones have shown significant potential as sustainable corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency by adsorbing onto the steel surface, conforming to the Langmuir adsorption isotherm and acting predominantly as cathodic-type inhibitors. This is substantiated by weight loss, electrochemical studies, and surface analysis through scanning electron microscopy, alongside theoretical quantum chemical calculations and molecular dynamics simulations to understand the adsorption characteristics and inhibition mechanisms (Verma et al., 2016).
Synthetic Methodologies
Quinoline and its derivatives are fundamental scaffolds in the synthesis of complex heterocyclic compounds due to their diverse biological activities. Research into the synthesis of quinoline derivatives, akin to 10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, reveals innovative approaches that enable the formation of these complex structures through efficient synthetic routes. For instance, the introduction of benzo[h]quinoline and 1,10-phenanthroline subunits via Friedländer synthesis demonstrates the versatility and adaptability of quinoline derivatives in organic synthesis, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Riesgo et al., 1996).
Green Chemistry
The synthesis of quinoline derivatives, including those structurally related to 10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, also underscores the importance of green chemistry principles. A notable example is the L-proline-catalyzed "on water" protocol for synthesizing structurally complex heterocyclic ortho-quinones. This method highlights the environmental benefits of using water as a solvent, high atom economy, and the elimination of extraction and chromatographic purification steps, thereby aligning with the goals of sustainable and environmentally friendly chemical synthesis (Rajesh et al., 2011).
Zukünftige Richtungen
The synthetic approaches of these types of compounds provide an innovative molecular framework for the design of new active heterocyclic compounds . They have shown certain-to-excellent antibacterial and antifungal activity, which suggests potential applications in the development of new antimicrobial agents .
Eigenschaften
IUPAC Name |
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-3-11-24-19(13-7-6-8-14(12-13)25(28)29)22-20-17(21(24)27)18(26)15-9-4-5-10-16(15)23(20)2/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOGTFBZLAPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

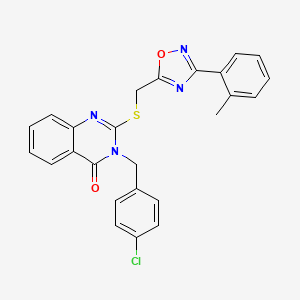
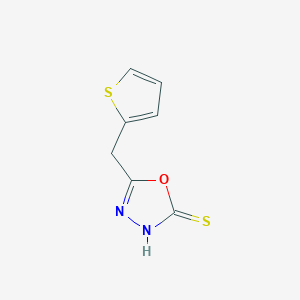
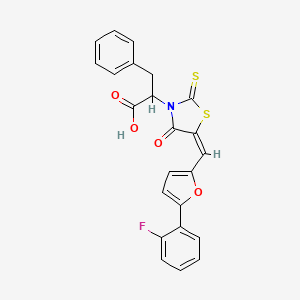
![3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine](/img/structure/B2364874.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2364877.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2364879.png)
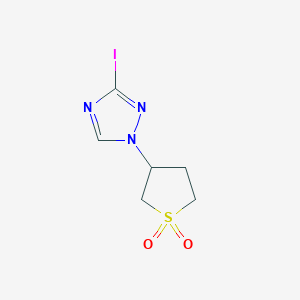
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2364882.png)
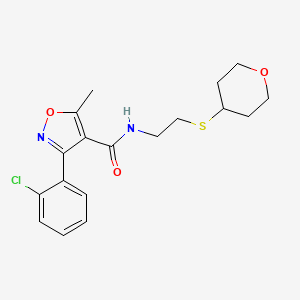
![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)


![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)